Tert-butyl (2-((2-hydroxyethyl)(methyl)amino)ethyl)(methyl)carbamate
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Overview
Description
tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a methylaminoethyl group. It is commonly used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate involves large-scale batch or continuous processes. The raw materials are mixed in a reactor, and the reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbamate group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Utilized in the study of enzyme mechanisms and inhibition.
- Acts as a substrate or inhibitor in biochemical assays.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Applied in the production of agrochemicals and pesticides.
- Used in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparison with Similar Compounds
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)(methyl)carbamate
Comparison:
- tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}-N-methylcarbamate is unique due to the presence of both hydroxyethyl and methylaminoethyl groups, which provide distinct chemical reactivity and biological activity.
- Compared to tert-butyl N-(2-hydroxyethyl)carbamate , the additional methylaminoethyl group in the compound enhances its solubility and interaction with biological targets.
- tert-butyl N-(2-aminoethyl)carbamate lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.
- tert-butyl N-(2-hydroxyethyl)(methyl)carbamate is similar but does not have the additional ethyl linkage, which can affect its steric and electronic properties .
Properties
Molecular Formula |
C11H24N2O3 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13(5)7-6-12(4)8-9-14/h14H,6-9H2,1-5H3 |
InChI Key |
CRJFGVZDTYUCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)CCO |
Origin of Product |
United States |
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